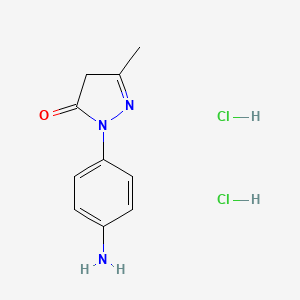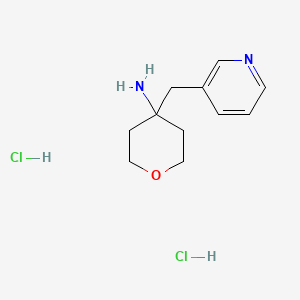
4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" is a derivative of tetrahydropyran with a pyridinylmethylamine substituent. It is of interest due to its potential use in pharmaceuticals, such as being a key intermediate for the CCR5 antagonist TAK-779 . The compound features a tetrahydropyran ring, which is a common motif in many natural products and pharmaceuticals, and an amine group that can participate in various chemical reactions.
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives has been reported using different methods. For instance, a multi-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to the formation of 3,4-dihydro-2H-pyrans . Another method involves the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one, followed by alkylation and reduction steps to yield a related compound . These methods demonstrate the versatility in synthesizing tetrahydropyran derivatives, which could be adapted for the synthesis of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride".
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is characterized by the presence of a six-membered oxygen-containing ring, which can influence the reactivity and interaction of the compound with biological targets. The pyridinylmethylamine moiety adds an aromatic ring and a potential site for protonation, which is relevant for the formation of the dihydrochloride salt .
Chemical Reactions Analysis
Tetrahydropyran derivatives can participate in various chemical reactions. For example, they can undergo cyclization reactions to form 2,3-dihydro-4-pyridinones , or they can be involved in multi-component reactions to create complex fused polycyclic structures . The presence of the amine group in "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" suggests that it could also engage in similar reactions, potentially leading to the formation of new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" would be influenced by its molecular structure. The tetrahydropyran ring is known for its stability and conformational flexibility, which can affect the compound's solubility and reactivity. The pyridinylmethylamine group would contribute to the basicity of the compound and its ability to form salts, such as the dihydrochloride, which could enhance its water solubility . The synthesis methods reported in the literature suggest that these compounds can be obtained in high yields and with good selectivity, which is beneficial for their potential use in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- PDE9A Inhibition for Cognitive Disorders : The compound PF-04447943, closely related to the specified chemical, is a selective brain-penetrant PDE9A inhibitor. It's shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability and effectiveness in humans for cognitive disorders (Verhoest et al., 2012).
Organic Chemistry and Synthesis
- Catalysis and Chemical Synthesis : A study by Li et al. (2019) describes a multi-component tether catalysis protocol for synthesizing related compounds, demonstrating the utility of the pyridin-2-ylmethyl group in creating a variety of heterocyclic compounds, including pyrroles and pyridines (Li et al., 2019).
- Coordination Polymers : Zhang et al. (2013) explored the use of flexible unsymmetrical bis(pyridyl) ligands, closely related to the specified compound, in constructing helical silver(I) coordination polymers. These polymers are significant in the development of materials with unique structural and luminescent properties (Zhang et al., 2013).
Other Applications
- Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives, structurally related to the query compound, and investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This showcases the potential application in industrial material protection (Dandia et al., 2013).
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11(3-6-14-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9H,3-4,6-8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDMASNHMSDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

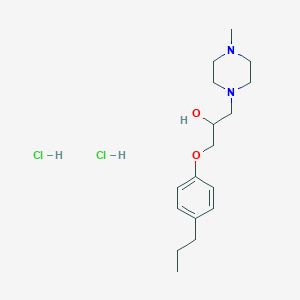
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)

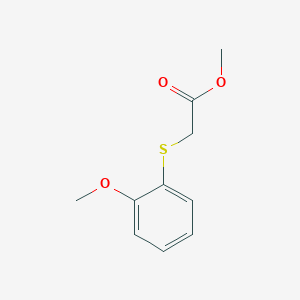
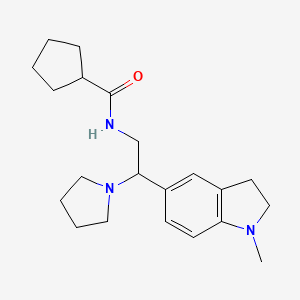
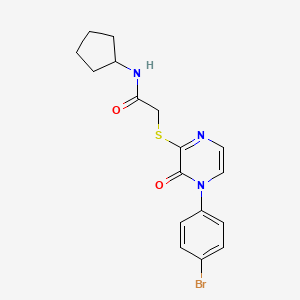
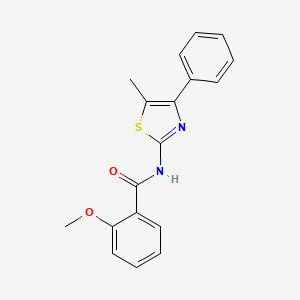
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

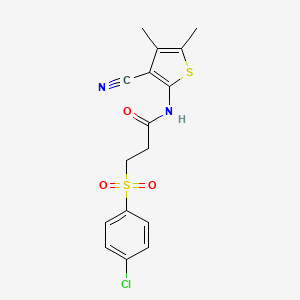
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)
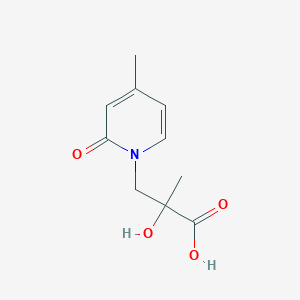
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)
